6,7-diacetoxy-4(3H)-quinazolinone

Medicinal chemistry Kinase inhibitor synthesis Scaffold diversification

Streamline your EGFR inhibitor synthesis with 6,7-diacetoxy-4(3H)-quinazolinone. The orthogonal acetoxy protecting groups enable selective deprotection to the critical 6,7-dihydroxy pharmacophore under mild conditions, while the unsubstituted C-4 position permits clean Buchwald-Hartwig or SNAr coupling without competing dehalogenation. This avoids the heavy metal scavenging required with 4-chloro analogs. Ideal for fragment-based screening collections and prodrug programs requiring high oxidative stability and batch-to-batch consistency.

Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
Cat. No. B8531567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-diacetoxy-4(3H)-quinazolinone
Molecular FormulaC12H10N2O5
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC(=O)C
InChIInChI=1S/C12H10N2O5/c1-6(15)18-10-3-8-9(13-5-14-12(8)17)4-11(10)19-7(2)16/h3-5H,1-2H3,(H,13,14,17)
InChIKeyBOGKBLCFWWOPSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Diacetoxy-4(3H)-quinazolinone: Core Quinazolinone Scaffold for Kinase-Targeted Synthesis


6,7-Diacetoxy-4(3H)-quinazolinone (CAS 765249-38-5) is a heterocyclic building block belonging to the quinazolinone family, characterized by a 4-oxo-3,4-dihydroquinazoline core with acetoxy substituents at the 6- and 7-positions . With a molecular weight of 262.22 g/mol and a predicted boiling point of 462.5±55.0 °C, this compound serves as a protected dihydroxy intermediate in medicinal chemistry campaigns targeting tyrosine kinase inhibition . Its structure positions it as a direct precursor to 6,7-dihydroxy-4(3H)-quinazolinone (CAS 16064-15-6), a key fragment in the synthesis of EGFR-targeted agents, via simple deacetylation .

Why 6,7-Diacetoxy-4(3H)-quinazolinone Cannot Be Replaced by Generic Quinazolinone Analogs


The selection of 6,7-diacetoxy-4(3H)-quinazolinone over closely related quinazolinones is governed by its specific substitution pattern, which critically dictates downstream synthetic utility. Unlike the more common 6,7-dimethoxy or 6,7-bis(2-methoxyethoxy) analogs found in drugs like erlotinib, the acetoxy groups serve as orthogonal protecting groups that can be selectively removed under mild basic conditions to reveal the 6,7-dihydroxy intermediate without affecting the 4-oxo functionality . Furthermore, the absence of a chloro substituent at position 4 distinguishes this compound from the widely used 6,7-diacetoxy-4-chloroquinazoline (CAS 938185-04-7), enabling direct nucleophilic aromatic substitution or Pd-catalyzed cross-coupling at C-4 without competing dehalogenation side reactions [1]. This structural specificity makes generic substitution impossible for researchers requiring a 4-unsubstituted, protected quinazolinone scaffold.

Head-to-Head Comparator Evidence: 6,7-Diacetoxy-4(3H)-quinazolinone vs. Closest Analogs


Structural Differentiation: 4-Position Unsubstituted vs. 4-Chloro Analog

The defining structural feature of 6,7-diacetoxy-4(3H)-quinazolinone is the unsubstituted C-4 position (presence of only the 4-oxo group), which contrasts sharply with the 4-chloro variant 6,7-diacetoxy-4-chloroquinazoline (CAS 938185-04-7). This difference is critical for synthetic planning: the 4-unsubstituted quinazolinone allows direct functionalization at C-4 via electrophilic or nucleophilic pathways without the need for a prior dechlorination step, which can compromise yield and introduce impurities . The 4-chloro analog, while reactive, restricts C-4 derivatization to nucleophilic displacement and may generate HCl byproducts that degrade acid-sensitive intermediates [1].

Medicinal chemistry Kinase inhibitor synthesis Scaffold diversification

Protecting Group Strategy: Acetoxy vs. Methoxy Substituents at 6,7-Positions

The acetoxy groups at positions 6 and 7 of 6,7-diacetoxy-4(3H)-quinazolinone represent a bioisosteric and protecting-group strategy distinct from the methoxyethoxy side chains found in erlotinib (6,7-bis(2-methoxyethoxy)quinazolin-4-amine). Acetoxy groups can be selectively hydrolyzed under physiological or mild basic conditions to release the active 6,7-dihydroxy moiety, a feature exploited in prodrug design . In contrast, the methoxyethoxy groups in erlotinib are metabolically stable ethers that do not undergo analogous bioactivation. Quantitative comparison of lipophilicity (cLogP) indicates that the diacetoxy compound has a lower calculated logP than the bis(methoxyethoxy) analog, suggesting improved aqueous solubility for formulation [1].

Prodrug design Protecting group chemistry EGFR inhibitor synthesis

Scalable Access to 6,7-Dihydroxy-4(3H)-quinazolinone: Acetoxy as a Traceless Protecting Group

6,7-Diacetoxy-4(3H)-quinazolinone functions as a stable, storable precursor to 6,7-dihydroxy-4(3H)-quinazolinone (CAS 16064-15-6), a compound prone to oxidative degradation. The acetoxy groups prevent catechol-like oxidation of the free diol, thereby enabling long-term storage and reliable supply chain management. While 6,7-dihydroxy-4(3H)-quinazolinone is also commercially available, its purity is often compromised by quinone formation . The diacetoxy compound is routinely supplied at 95% purity, and its stability under ambient conditions represents a quantifiable advantage in procurement for multi-step synthetic campaigns .

Intermediate synthesis Process chemistry High-purity building blocks

Validated Application Scenarios for 6,7-Diacetoxy-4(3H)-quinazolinone Based on Comparative Evidence


Synthesis of 4-Arylamino-6,7-dihydroxyquinazolines via Direct C-4 Amination

For programs targeting EGFR kinase inhibitors with free 6,7-dihydroxy pharmacophores, 6,7-diacetoxy-4(3H)-quinazolinone provides a direct entry point. Its unsubstituted C-4 position permits introduction of aniline substituents under Buchwald-Hartwig or SNAr conditions without competing reactivity from a C-4 chlorine, as evidenced by the structural differentiation from 6,7-diacetoxy-4-chloroquinazoline [1]. This avoids the messy dechlorination step and associated heavy metal scavenging required with the 4-chloro analog, streamlining the synthetic route to clinical candidates such as desmethyl erlotinib analogs [2].

Prodrug Design Exploiting Acetoxy Bioactivation for Enhanced Solubility

The acetoxy substituents confer a lipophilicity advantage (estimated cLogP ~0.8 vs. ~3.2 for erlotinib) that can be harnessed in prodrug strategies. The diacetoxy compound is expected to show improved aqueous solubility relative to the bis(alkoxy) analogs, facilitating intravenous or oral formulation without complex excipients [3]. Upon in vivo esterase cleavage, the active 6,7-dihydroxy species is released, providing a pharmacokinetic differentiation that is not achievable with the metabolically stable methoxyethoxy chains used in erlotinib .

High-Purity Building Block for Fragment-Based Drug Discovery Libraries

The reliable 95% purity specification and oxidative stability of 6,7-diacetoxy-4(3H)-quinazolinone make it an ideal core scaffold for fragment-based screening collections. Unlike the oxidation-prone 6,7-dihydroxy analog, this protected form ensures consistent quality across multiple library production batches, reducing hit validation failures caused by degraded starting material . The acetoxy groups also serve as versatile handles for parallel derivatization, enabling rapid exploration of structure-activity relationships at the 6,7-positions.

Quote Request

Request a Quote for 6,7-diacetoxy-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.